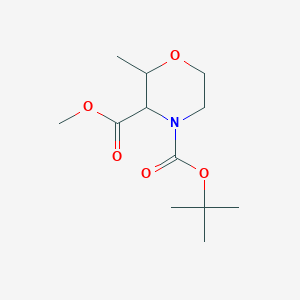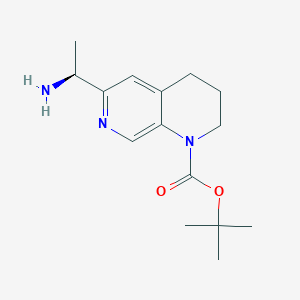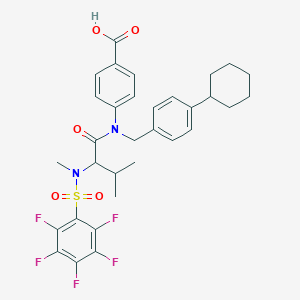
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is a complex organic compound with a molecular formula of C29H27F5N2O5S. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyclohexyl, benzyl, methyl, and pentafluorophenyl. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the Cyclohexylbenzyl Intermediate: This involves the reaction of cyclohexylbenzyl chloride with a suitable nucleophile under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide and a strong base.
Sulfonamide Formation: The pentafluorophenyl group is introduced through a sulfonamide formation reaction, typically using pentafluorobenzenesulfonyl chloride and a suitable amine.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the target compound under acidic or basic conditions, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)benzoic acid
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid
Uniqueness
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C32H33F5N2O5S |
|---|---|
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
4-[(4-cyclohexylphenyl)methyl-[3-methyl-2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C32H33F5N2O5S/c1-18(2)29(38(3)45(43,44)30-27(36)25(34)24(33)26(35)28(30)37)31(40)39(23-15-13-22(14-16-23)32(41)42)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h9-16,18,20,29H,4-8,17H2,1-3H3,(H,41,42) |
Clé InChI |
XZTNTXYTMCVENR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)N(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
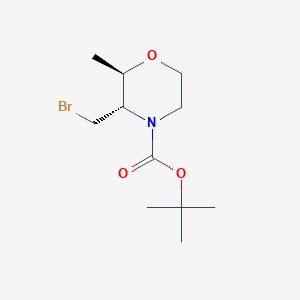
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)
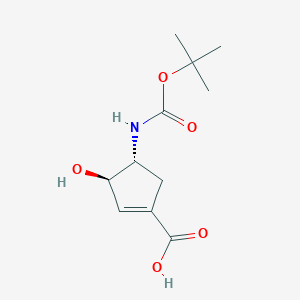
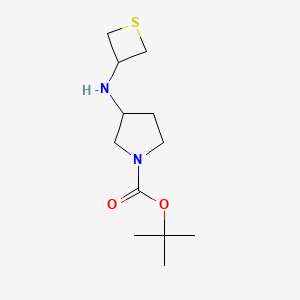
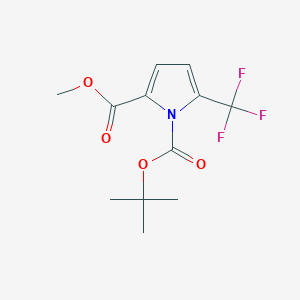
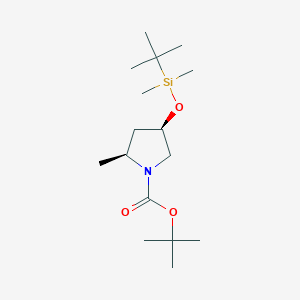
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
